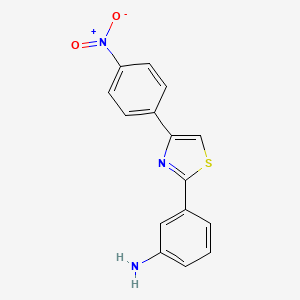

3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11N3O2S |

|---|---|

Molecular Weight |

297.3 g/mol |

IUPAC Name |

3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]aniline |

InChI |

InChI=1S/C15H11N3O2S/c16-12-3-1-2-11(8-12)15-17-14(9-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H,16H2 |

InChI Key |

RPYLEMYPXWFZLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 4 Nitrophenyl Thiazol 2 Yl Aniline and Analogs

General Strategies for Thiazole (B1198619) Scaffold Construction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of many biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of robust and versatile methodologies.

Hantzsch Condensation Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the substituents on both the α-haloketone and the thioamide component. synarchive.comderpharmachemica.com

The mechanism of the Hantzsch synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. chemicalforums.com The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and can be promoted by heat.

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| α-Haloketone | Thioamide/Thiourea | Substituted Thiazole | Heat, Solvent (e.g., Ethanol) |

Alternative Cyclization Pathways from Thioureas, Thioamides, or Thiosemicarbazones

Beyond the classic Hantzsch synthesis, several other cyclization pathways have been developed for the construction of the thiazole scaffold, often starting from readily available sulfur-containing precursors like thioureas, thioamides, or thiosemicarbazones.

One notable alternative involves the reaction of thioureas with propargyl bromides in a domino alkylation-cyclization reaction. This method provides a rapid and efficient route to 2-aminothiazoles and can often be accelerated using microwave irradiation. organic-chemistry.org Thiosemicarbazones can also serve as precursors for thiazole derivatives through various cyclization strategies, often involving oxidative conditions.

Eco-Friendly and Catalytic Approaches in Thiazole Synthesis

In recent years, a significant focus has been placed on developing more environmentally benign and efficient synthetic methods. This has led to the exploration of eco-friendly and catalytic approaches for thiazole synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgnih.govrsc.orgnih.gov

The use of water as a green solvent, sometimes in combination with phase-transfer catalysts or surfactants, has also been successfully applied to thiazole synthesis, minimizing the reliance on volatile and often toxic organic solvents. semanticscholar.orgresearchgate.net Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused has contributed to the greening of thiazole synthesis.

Synthesis of the 4-(4-Nitrophenyl)thiazole Core

The synthesis of the target molecule, 3-(4-(4-nitrophenyl)thiazol-2-yl)aniline, necessitates the initial construction of the 4-(4-nitrophenyl)thiazole core. This is typically achieved through the preparation of a key intermediate, 4-(4-nitrophenyl)thiazol-2-ylamine.

Preparation of 4-(4-Nitrophenyl)thiazol-2-ylamine Intermediates

The most direct and common route to 4-(4-nitrophenyl)thiazol-2-ylamine is through the Hantzsch condensation reaction. In this specific application, the α-haloketone precursor is 2-bromo-1-(4-nitrophenyl)ethanone, which is reacted with thiourea. nih.gov

The reaction involves the condensation of these two components, typically by heating in a solvent like ethanol, to yield the desired 2-amino-4-(4-nitrophenyl)thiazole. nih.gov This intermediate is a stable, crystalline solid that can be isolated and purified before proceeding to the next synthetic step. The presence of the nitro group on the phenyl ring generally does not interfere with this cyclization reaction.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | 4-(4-Nitrophenyl)thiazol-2-ylamine |

Formation of the Aniline (B41778) Linkage at the Thiazole 2-position

The final and crucial step in the synthesis of 3-(4-(4-nitrophenyl)thiazol-2-yl)aniline is the formation of the C-N bond between the 2-position of the thiazole ring and the 3-amino group of the aniline moiety. This can be achieved through several modern cross-coupling methodologies, starting from either the 2-amino-4-(4-nitrophenyl)thiazole intermediate or a 2-halo-4-(4-nitrophenyl)thiazole derivative.

One prominent strategy is the Ullmann condensation , a copper-catalyzed reaction that couples an amine with an aryl halide. In this context, 2-bromo-4-(4-nitrophenyl)thiazole (B1376494) could be reacted with 3-aminoaniline in the presence of a copper catalyst and a base to form the desired product.

Another powerful and often more efficient method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is highly versatile for the formation of C-N bonds and can be applied to the coupling of 2-halo-4-(4-nitrophenyl)thiazoles with 3-aminoaniline. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Microwave irradiation can often be used to accelerate these cross-coupling reactions. nih.gov

| Thiazole Precursor | Aniline Precursor | Coupling Method | Key Reagents |

|---|---|---|---|

| 2-Bromo-4-(4-nitrophenyl)thiazole | 3-Aminoaniline | Ullmann Condensation | Copper Catalyst, Base |

| 2-Bromo-4-(4-nitrophenyl)thiazole | 3-Aminoaniline | Buchwald-Hartwig Amination | Palladium Catalyst, Phosphine Ligand, Base |

| 2-Amino-4-(4-nitrophenyl)thiazole | 3-Iodoaniline | Buchwald-Hartwig Amination | Palladium Catalyst, Phosphine Ligand, Base |

Coupling Reactions for Phenyl-Thiazole Bond Formation

The primary method for constructing the 2,4-disubstituted thiazole core of the target molecule is the Hantzsch thiazole synthesis. researchgate.netyoutube.com This well-established reaction is a cornerstone in heterocyclic chemistry due to its reliability and broad applicability. researchgate.netnih.gov The general Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. youtube.com

For the synthesis of the specific 3-(4-(4-nitrophenyl)thiazol-2-yl)aniline backbone, the pathway involves:

Reactant 1 (α-haloketone): An α-bromoacetophenone derivative, specifically 2-bromo-1-(4-nitrophenyl)ethan-1-one. This component provides the C4 and C5 atoms of the thiazole ring and the entire 4-nitrophenyl moiety.

Reactant 2 (Thioamide): A thioamide bearing the 3-aminophenyl (or a precursor) group. A common precursor is 3-nitrothiobenzamide. Using the nitro-substituted precursor prevents the free amino group from interfering with the cyclization reaction.

The reaction proceeds via nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com

An alternative, though less direct, approach for forming the phenyl-thiazole bonds involves modern cross-coupling reactions. For instance, a pre-formed 2-bromo-4-arylthiazole could undergo a Suzuki-Miyaura cross-coupling reaction with 3-aminophenylboronic acid (or a protected version) to form the C2-phenyl bond. cdnsciencepub.combohrium.comnih.gov Similarly, a 2-aryl-4-bromothiazole could be coupled with 4-nitrophenylboronic acid. These methods offer high functional group tolerance but require the synthesis of halogenated thiazole intermediates. cdnsciencepub.comrsc.org

| Reaction Type | Key Reactants | Role in Synthesis |

| Hantzsch Synthesis | 1. 2-bromo-1-(4-nitrophenyl)ethan-1-one2. 3-nitrothiobenzamide | Forms the entire thiazole ring in a single cyclization step. |

| Suzuki-Miyaura Coupling | 1. 2-Aryl-4-bromothiazole2. 4-Nitrophenylboronic acid | Forms the bond between the thiazole C4 and the nitrophenyl ring. |

| Suzuki-Miyaura Coupling | 1. 4-Aryl-2-bromothiazole2. 3-(Boc-amino)phenylboronic acid | Forms the bond between the thiazole C2 and the (protected) aminophenyl ring. |

Introduction of the 3-Amino Substituent on the Phenyl Ring

The introduction of the 3-amino group on the C2-phenyl ring is typically achieved through the reduction of a precursor nitro group. Synthesizing the thiazole ring using 3-nitrothiobenzamide results in the formation of 2-(3-nitrophenyl)-4-(4-nitrophenyl)thiazole. This intermediate possesses nitro groups on both phenyl rings.

Selective or complete reduction of these nitro groups is a critical step. Standard reducing agents can be employed to convert the nitro group to an amine. Commonly used methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). This method is clean and efficient.

Metal-Acid Systems: Utilizing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) are effective for reducing aromatic nitro groups and can sometimes offer better selectivity if one nitro group needs to be reduced in the presence of another.

The choice of reagent can be crucial if selective reduction of one nitro group over the other is desired, although in this symmetric dinitro-intermediate, both are often reduced simultaneously. To achieve the target compound specifically, a subsequent re-oxidation or a different synthetic strategy would be required if both nitro groups are reduced. A more direct route involves protecting the amino group of a starting material like 3-aminothiobenzamide (B124690) before the Hantzsch reaction, followed by deprotection.

Derivatization Strategies for 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline Analogs

The core structure of 3-(4-(4-nitrophenyl)thiazol-2-yl)aniline offers several sites for chemical modification, allowing for the creation of a diverse library of analog compounds. These strategies focus on functionalizing the aminophenyl moiety, the nitrophenyl group, and the thiazole heterocycle itself.

Modification of the 3-Aminophenyl Moiety

The primary amino group on the 3-phenyl substituent is a versatile functional handle for a wide range of chemical transformations. nih.govresearchgate.net

Acylation: The amino group can readily react with acyl chlorides or acid anhydrides to form amide derivatives. This is a common strategy to explore structure-activity relationships. nih.gov

Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

Diazotization: The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate can then be subjected to various Sandmeyer or related reactions to introduce a wide array of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.

| Modification Reaction | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride | Amide (-NHCOCH₃) |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide (-NHSO₂Ph) |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl2. CuCN | Nitrile (-CN) |

Functionalization of the Nitrophenyl Group

The nitrophenyl moiety at the C4 position of the thiazole provides a key site for modification, primarily through the reduction of the nitro group. researchgate.net

Reduction to Amine: The most common transformation is the reduction of the nitro group to a primary amine (4-(2-(3-aminophenyl)thiazol-4-yl)aniline). This can be achieved using the same methods described in section 2.3.2, such as catalytic hydrogenation or reduction with SnCl₂ or Fe/HCl. nih.gov

Further Derivatization: Once converted to an amine, this new functional group can undergo the same derivatization reactions as the 3-aminophenyl moiety (acylation, alkylation, diazotization, etc.), allowing for the synthesis of analogs with modifications at both phenyl rings.

For instance, reducing the dinitro precursor followed by selective acylation of one of the two resulting amino groups would lead to a diverse range of derivatives.

Substitution on the Thiazole Heterocycle (C2, C4, C5 positions)

While the C2 and C4 positions are defined by the initial Hantzsch synthesis, analogs can be created by simply varying the starting materials (i.e., using different thioamides or α-haloketones). researchgate.netnih.gov The C5 position, which is unsubstituted in the parent molecule, is also a target for functionalization.

Electrophilic Halogenation: The thiazole ring can undergo electrophilic substitution at the C5 position, which is the most nucleophilic carbon. Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at this position.

Metalation and Quenching: A more versatile method for functionalizing the C5 position involves deprotonation with a strong base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate. This potent nucleophile can then react with a wide range of electrophiles to introduce various substituents, including alkyl groups (from alkyl halides), carboxyl groups (from CO₂), or aldehydes (from DMF).

These strategies allow for the synthesis of trisubstituted thiazole analogs, expanding the structural diversity of the compound library. researchgate.net

Incorporation into Fused Heterocyclic Systems (e.g., Thiazolo-Isoxazole Hybrids)

The 2,4-diarylthiazole scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. nih.gov One such example is the formation of thiazolo-isoxazole hybrids. The synthesis of these fused systems often requires the presence of appropriate functional groups on the thiazole or its substituents that can participate in a subsequent cyclization reaction.

For example, a derivative of 3-(4-(4-nitrophenyl)thiazol-2-yl)aniline with a hydroxylamine-reactive group (like a β-diketone or an α,β-unsaturated ketone) appended to the C5 position or one of the phenyl rings could undergo cyclocondensation with hydroxylamine (B1172632) to form a fused isoxazole (B147169) ring. nih.gov Another strategy involves the construction of a thiazolo[5,4-d]thiazole (B1587360) core, which is a fused system formed by two thiazole rings, by reacting aldehydes with dithiooxamide. mdpi.comresearchgate.netrsc.orgrsc.org While not a thiazolo-isoxazole, this demonstrates how the core thiazole concept can be extended to fused systems.

Advanced Spectroscopic and Analytical Characterization of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and analytical characterization of the specific compound, 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline, is not available in the public domain. To maintain scientific accuracy and adhere strictly to the provided instructions, this article cannot be generated.

The user's request demands a thorough and scientifically accurate article based on detailed research findings, including data tables for various analytical techniques such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The explicit instruction to focus solely on "3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline" and not introduce information outside the specified scope necessitates the availability of precise, published data for this exact molecule.

While search results yielded information on related or analogous compounds, such as other nitrophenyl, thiazolyl, or aniline derivatives, utilizing this data would be scientifically inappropriate and would violate the core requirement of focusing exclusively on the requested compound. Extrapolating or substituting data from different molecules would lead to an inaccurate and misleading representation of the chemical characteristics of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline.

Therefore, without access to published research detailing the synthesis and subsequent analytical characterization of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline, it is not possible to provide the requested in-depth article with the required level of scientific rigor and specificity.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational and Electronic Spectroscopy

Spectroscopic analysis is fundamental to confirming the identity and elucidating the electronic nature of the target compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline is expected to exhibit characteristic absorption bands corresponding to its key structural components: the aniline (B41778) moiety, the nitro group, the thiazole (B1198619) ring, and the aromatic systems.

The primary amine (-NH₂) of the aniline group typically shows two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-N stretching vibration is also a key indicator. The nitro group (-NO₂) is characterized by strong, sharp absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The thiazole ring presents a more complex fingerprint region. Characteristic vibrations include C=N and C=C stretching within the heterocyclic ring, typically observed in the 1500-1650 cm⁻¹ range. The C-S stretching vibration, which is often weaker, appears at lower wavenumbers. Aromatic C-H stretching vibrations from all three rings (aniline, phenyl, and thiazole) are expected above 3000 cm⁻¹, while out-of-plane C-H bending provides information about the substitution patterns on the aromatic rings.

Table 1: Expected FT-IR Vibrational Frequencies for 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline This table is generated based on characteristic vibrational frequencies for the constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (Aniline -NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 |

| Nitro Group (-NO₂) | N=O Asymmetric Stretch | 1500 - 1560 |

| Nitro Group (-NO₂) | N=O Symmetric Stretch | 1300 - 1370 |

| Thiazole & Aromatic Rings | C=N and C=C Stretch | 1500 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Thiazole Ring | C-S Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. This technique is particularly useful for analyzing compounds with conjugated π-systems. The structure of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline features an extensive system of conjugation, encompassing the nitrophenyl group, the thiazole ring, and the aminophenyl moiety.

This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). The spectrum is expected to be dominated by intense π → π* transitions. nih.gov The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) at opposite ends of the conjugated system creates a "push-pull" effect, which can lead to a significant intramolecular charge transfer (ICT) character in the electronic transition, often resulting in strong absorption in the near-UV or even the visible region.

Typically, a solution of the compound in a suitable solvent (like ethanol (B145695) or acetonitrile) would be analyzed. The UV-Vis spectrum would likely show one or more broad, intense absorption bands. For comparison, nitroaniline itself shows a strong absorption peak, and the extended conjugation through the thiazole ring in the target molecule is expected to shift this absorption to a longer wavelength (λmax). researchgate.net

Table 2: Expected Electronic Transitions for 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline in UV-Vis Spectroscopy This table outlines the principal electronic transitions anticipated for the compound's conjugated system.

| Transition Type | Chromophore | Expected λmax Region (nm) |

|---|---|---|

| π → π | Extended conjugated system (Aryl-Thiazole-Aryl) | 350 - 450 |

| n → π | Nitro group (-NO₂), Thiazole N and S atoms | Lower intensity, may be obscured by π → π* bands |

| Intramolecular Charge Transfer (ICT) | Donor (-NH₂) to Acceptor (-NO₂) through π-system | Contributes to the intensity and position of the main absorption band |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for verifying the purity of synthesized 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline and for monitoring its formation during a reaction.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective qualitative technique used to monitor the progress of a chemical reaction and to perform an initial assessment of product purity. libretexts.orgresearchgate.net For the synthesis of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline, TLC would be used to track the consumption of the starting materials and the concurrent appearance of the product. rsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel, a polar stationary phase) alongside spots of the pure starting materials. libretexts.org The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane). The components separate based on their differential affinity for the stationary and mobile phases. Due to its larger, more complex structure and potential for hydrogen bonding, the product is expected to have a different retention factor (Rf) than the reactants. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the lane of the reaction mixture. libretexts.org Purity is indicated by the presence of a single spot for the final, isolated product.

Table 3: Illustrative TLC Monitoring Data This table provides a hypothetical example of TLC data for monitoring the synthesis of the target compound.

| Compound | Hypothetical Rf Value (Hexane:Ethyl Acetate 3:1) | Visualization Method |

|---|---|---|

| Starting Material 1 (e.g., a thioamide) | 0.65 | UV Light (254 nm) |

| Starting Material 2 (e.g., a halo-nitro-ketone) | 0.80 | UV Light (254 nm) |

| 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline (Product) | 0.40 | UV Light (254 nm) / Visible Color (Yellow/Orange) |

| Reaction Mixture (at completion) | Single spot at Rf = 0.40 | UV Light (254 nm) |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds in a mixture. thermofisher.com It is the standard method for determining the precise purity of a synthesized compound like 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline. chromatographyonline.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The sample is dissolved in a suitable solvent and injected into the system. Components are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. researchgate.net

A UV detector is typically used, set at the λmax determined from UV-Vis spectroscopy to ensure maximum sensitivity. The output chromatogram plots detector response against retention time. A pure sample of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline would ideally show a single, sharp, symmetrical peak at a characteristic retention time. The purity can be quantified by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Table 4: Typical RP-HPLC Parameters for Purity Analysis This table details a representative set of conditions for the HPLC analysis of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector at λmax (e.g., 380 nm) |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, but serves as an identifier |

| Quantification | Peak area percentage for purity assessment |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic distribution and predict molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is effective for optimizing molecular geometry and analyzing electronic properties. For heterocyclic systems similar to 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline, DFT calculations, often using the B3LYP functional, provide detailed insights into bond lengths, bond angles, and dihedral angles of the molecule's ground state. researchgate.netmdpi.com

These studies also determine key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net Analysis of the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, in related nitro-substituted aromatic compounds, the electron-withdrawing nature of the nitro group typically lowers the LUMO energy, making the molecule a better electron acceptor. researchgate.net

Table 1: Calculated Electronic Properties of a Structurally Related Thiazole (B1198619) Derivative (Note: Data is for a representative related compound as specific data for the title compound is not available in the provided sources.)

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.30 | Indicates electron-donating ability |

| LUMO Energy | -1.07 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.23 | Indicator of chemical reactivity and stability |

| Ionization Potential (IP) | 6.30 | Energy required to remove an electron |

| Electron Affinity (EA) | 1.07 | Energy released when an electron is added |

Data derived from a study on a related nitrophenyl thiazolidinone derivative. researchgate.net

The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides a foundational approach to solving the electronic Schrödinger equation. While DFT methods have become more common due to their better handling of electron correlation for a given computational cost, HF calculations are still valuable. They are often performed alongside DFT calculations to provide a comparative baseline for results such as optimized geometries and vibrational frequencies. sapub.orgresearchgate.net

In studies of similar organic molecules, vibrational spectra calculated by both DFT and HF methods are compared against experimental FTIR and Raman spectra. researchgate.net Typically, the results from DFT methods like B3LYP show better agreement with experimental data than those from the HF method. researchgate.net This is because HF does not account for electron correlation to the same extent, which can affect the accuracy of the predicted properties. Nevertheless, HF provides a fundamental, parameter-free starting point for more complex computational analyses.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

For compounds structurally related to 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline, molecular docking has been used to assess their potential as inhibitors of various enzymes, such as Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netijpsdronline.com These simulations calculate a docking score and binding energy, which estimate the binding affinity between the ligand and the protein's active site. A lower binding energy value typically indicates a more stable and favorable interaction.

In a study on indolin-2-one derivatives containing the 2-(4-nitrophenyl)thiazole (B3018450) moiety, several compounds showed high docking scores and strong binding energies against the EGFR kinase domain (PDB ID: 3ERT). researchgate.netijpsdronline.com These findings suggest that the core scaffold of the title compound is promising for interacting with biological receptors.

Table 2: Molecular Docking Results of Structurally Similar Compounds against EGFR (PDB ID: 3ERT)

| Compound ID | Docking Score | Glide Binding Energy (kcal/mol) |

|---|---|---|

| Analog 3a | -8.512 | -43.785 |

| Analog 3e | -6.869 | -24.187 |

Data from a study on 5-sustituted-3-((2-(4-nitrophenyl) Thiazol-4-yl) Imino)-1-(substituted-1-ylmethyl) Indolin-2-one derivatives. researchgate.netijpsdronline.com

Beyond predicting binding affinity, docking simulations provide a three-dimensional model of the ligand-receptor complex, revealing specific interactions with amino acid residues in the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for stabilizing the complex.

For example, docking studies of inhibitors in the active site of phosphodiesterase 4 (PDE4) have identified crucial hydrogen bond interactions with residues such as Gln443, Asp392, and Asn395, as well as π-π stacking with Phe446 and His234. nih.gov While specific interactions for 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline with targets like human lactate (B86563) dehydrogenase A (hLDHA) have not been detailed in the available literature, docking studies on analogous compounds against other kinases have shown that the aniline (B41778) and thiazole fragments are often involved in forming such critical bonds. dnu.dp.ua The identification of these interacting residues is vital for structure-based drug design, allowing for modifications to the ligand to enhance its potency and selectivity.

The insights gained from molecular docking can be used to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. nih.gov

By analyzing the binding modes of a series of active compounds, common interaction features can be identified and mapped. For instance, a pharmacophore model for a class of inhibitors might reveal that an aromatic ring for π-π stacking, a hydrogen bond acceptor, and a hydrophobic moiety are all required at specific relative positions for effective binding. nih.gov Such a model serves as a 3D query for screening new compound libraries to identify novel molecules with a high probability of being active, thereby streamlining the drug discovery process. dnu.dp.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline has not been extensively reported, the principles of QSAR can be applied to understand the structural features that may govern its biological activity, based on studies of analogous compounds.

The development of a predictive QSAR model for a series of compounds analogous to 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline would typically involve the compilation of a dataset of structurally related molecules with experimentally determined biological activities, such as IC50 values. Using various statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the biological activity with various molecular descriptors.

For a hypothetical series of nitrophenylthiazole derivatives, a QSAR model might take the following form:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the negative logarithm of the IC50 value, and β values are the regression coefficients for the respective molecular descriptors. The predictive power of such a model would be crucial in estimating the biological activity of new compounds, including 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline.

The biological activity of a compound is governed by its physicochemical properties, which can be quantified by molecular descriptors. For compounds containing the nitrophenylthiazole aniline scaffold, several classes of descriptors are likely to be important.

Electronic Descriptors: The presence of the nitro group, a strong electron-withdrawing group, and the aniline moiety, an electron-donating group, suggests that electronic properties will play a significant role. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the dipole moment, would be critical in defining the molecule's ability to participate in electronic interactions with a biological target.

Topological Descriptors: These descriptors encode information about the size, shape, and branching of a molecule. For the target compound, descriptors like the molecular weight and various connectivity indices would be relevant.

A hypothetical table of important molecular descriptors for a series of nitrophenylthiazole derivatives is presented below.

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Electronic | LUMO Energy | Relates to electron-accepting capability, potentially influencing interactions with electron-rich biological targets. |

| Lipophilic | LogP | Affects membrane permeability and solubility, influencing bioavailability. |

| Topological | Molecular Weight | Correlates with the size of the molecule, which can impact binding to a target's active site. |

| Steric | Molar Refractivity | Describes the volume occupied by the molecule and its polarizability, affecting binding affinity. |

The reliability of a QSAR model is paramount, and its validation is a critical step in the modeling process. Validation is typically performed through internal and external methods.

Internal Validation: This process assesses the robustness and stability of the model using the initial dataset. A common technique is leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed and then used to predict the activity of the removed compound. A high q² value indicates a robust model.

External Validation: This involves predicting the biological activity of a set of compounds (the test set) that were not used in the development of the model. The predictive ability of the model is then assessed by comparing the predicted and experimental activities for the test set, often quantified by the predictive r² (r²pred).

Applicability Domain: A crucial aspect of QSAR model validation is defining its applicability domain. This defines the chemical space in which the model can make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable.

A summary of typical validation parameters for a QSAR model is provided in the table below.

| Validation Parameter | Description | Acceptable Value |

| r² | Coefficient of determination for the training set. | > 0.6 |

| q² | Cross-validated coefficient of determination. | > 0.5 |

| r²pred | Coefficient of determination for the external test set. | > 0.6 |

In Silico Assessment of Drug-Likeness and Pharmacokinetic Properties (ADMET Predictions, excluding experimental ADMET/toxicity data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital component of modern drug discovery, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicity profiles.

Computational models can predict a range of ADME properties for 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline based on its chemical structure. These predictions are often based on large datasets of experimentally determined properties and employ various machine learning algorithms.

A representative in silico ADME profile for a compound with a similar structure is presented below.

| ADME Parameter | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | Suggests reasonable absorption across the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Low | May not readily cross into the central nervous system, which could be desirable to avoid CNS side effects. |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be subject to efflux from cells, which can enhance intracellular concentration. |

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

Early prediction of potential toxicity is crucial to avoid costly failures in later stages of drug development. In silico models can provide alerts for potential liabilities such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames toxicity).

hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. In silico models predict the likelihood of a compound to inhibit the hERG channel based on its structural features. For thiazole-containing compounds, careful assessment of this property is important.

Ames Toxicity: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. In silico models for Ames toxicity are trained on large datasets of compounds with known mutagenicity and can predict whether a new compound is likely to be mutagenic. The presence of the nitroaromatic group in 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline is a structural alert that warrants careful evaluation for potential mutagenicity. nanobioletters.com

A summary of predicted toxicity profiles for a structurally related compound is shown in the table below.

| Toxicity Endpoint | Predicted Outcome | Confidence |

| hERG Inhibition | Non-inhibitor | Moderate |

| Ames Toxicity | Positive | High |

| Hepatotoxicity | Low risk | Moderate |

| Skin Sensitization | Low risk | High |

Structure Activity Relationship Sar Studies on 3 4 4 Nitrophenyl Thiazol 2 Yl Aniline Derivatives

Impact of Substituent Variation on Biological Activity

Role of the 4-Nitrophenyl Moiety: Positional Isomerism of Nitro Group and Substituent Effects

The 4-nitrophenyl group is a critical component of the 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline scaffold, and its electronic properties significantly influence the molecule's biological activity. The nitro group (NO₂) is a strong electron-withdrawing group, and its position on the phenyl ring—ortho, meta, or para—can dramatically alter the electronic distribution and, consequently, the biological efficacy of the compound. nih.govresearchgate.net

Studies on related heterocyclic compounds have demonstrated that the position of the nitro group is a key determinant of activity. For instance, in a series of Schiff bases, it was observed that meta and para-nitro substituted derivatives exhibited more potent antifungal and antibacterial activities compared to their ortho-substituted counterparts. researchgate.net This suggests that the electronic effects and steric hindrance associated with the nitro group's placement play a crucial role. In the context of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline, the para position of the nitro group is often considered optimal, as it allows for maximum electron withdrawal through resonance, which can be crucial for interactions with biological targets.

Furthermore, the replacement of the nitro group with other substituents has been explored to modulate activity. Electron-donating groups, in contrast to the electron-withdrawing nitro group, can have a markedly different impact on the molecule's properties and its interactions with target proteins. globalresearchonline.net

Table 1: Effect of Nitro Group Position on Biological Activity (Hypothetical Data for Illustrative Purposes)

| Derivative | Nitro Group Position | Relative Biological Activity |

| Compound A | Para (4-position) | +++ |

| Compound B | Meta (3-position) | ++ |

| Compound C | Ortho (2-position) | + |

This table is for illustrative purposes to demonstrate the concept of positional isomerism effects and is not based on experimentally verified data for this specific compound.

Influence of the 3-Aminophenyl Moiety: Substituent Effects on the Aniline (B41778) Ring

The 3-aminophenyl moiety at the C2 position of the thiazole (B1198619) ring also plays a pivotal role in the biological activity of these derivatives. The amino group (-NH₂) and its potential for substitution provide a handle for modifying the compound's physicochemical properties, such as lipophilicity, electronic character, and hydrogen bonding capacity.

In a study of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives, various substitutions on the aminophenyl ring led to a range of inhibitory activities against Bcr-Abl and histone deacetylase, highlighting the importance of this moiety in fine-tuning the biological profile. rsc.org

Table 2: Influence of Substituents on the 3-Aminophenyl Moiety on Biological Activity (Illustrative Examples)

| Substituent at R | Nature of Substituent | Observed Effect on Activity |

| -H | Unsubstituted | Baseline activity |

| -CH₃ | Electron-donating | May increase or decrease activity depending on the target |

| -Cl | Electron-withdrawing | Often enhances activity due to electronic and hydrophobic contributions |

| -OCH₃ | Electron-donating (mesomeric), Electron-withdrawing (inductive) | Can modulate activity based on the balance of electronic effects |

This table provides illustrative examples of how different substituents on the aniline ring could potentially modulate biological activity.

Effects of Substituents on the Thiazole Heterocycle (C2, C4, C5 positions)

The central thiazole ring is a key structural feature, and its substitution pattern at the C2, C4, and C5 positions is a critical determinant of biological activity. nih.govmdpi.com The thiazole nucleus acts as a scaffold, holding the phenyl and aniline moieties in a specific spatial orientation.

C2-Position: This position is occupied by the 3-aminophenyl group in the parent compound. As discussed, modifications to this group are crucial. The nature of the linkage and the substituent on the aniline ring directly influence the molecule's interaction with its biological target. nih.gov

C4-Position: The 4-nitrophenyl group is attached at this position. The electronic nature of the substituent on this phenyl ring is a key factor. Studies on 2,4-disubstituted thiazoles have shown that electron-withdrawing groups on the phenyl ring at C4 are often beneficial for activity. nih.gov

Table 3: Impact of Substituents on the Thiazole Ring on Biological Activity

| Position | Substituent | General Effect on Activity |

| C2 | Varied aminophenyl groups | Critical for modulating activity and selectivity. rsc.org |

| C4 | Aryl groups with electron-withdrawing substituents | Generally enhances biological activity. nih.gov |

| C5 | Introduction of aryl or alkyl groups | Can significantly alter potency and target specificity. nih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule, or its conformation, is crucial for its interaction with a biological target. Conformational analysis of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline derivatives is essential to understand their preferred shapes and to identify the specific conformation responsible for their biological activity, known as the bioactive conformation.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to explore the conformational landscape of such molecules. mdpi.com These studies can identify low-energy conformers and provide insights into the barriers to rotation between them. For thiazole-containing peptides, it has been shown that the thiazole ring can induce specific backbone conformations, highlighting its role in pre-organizing the molecule for binding. nih.gov The presence of the sulfur atom in the thiazole ring can lead to unique steric and electronic effects that influence conformational preferences. nih.gov

Identification of Key Pharmacophoric Features and Binding Motifs

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline scaffold, several key pharmacophoric features can be identified based on its structure and the SAR data.

These features likely include:

A hydrogen bond donor: The amino group on the 3-aminophenyl ring.

A hydrogen bond acceptor: The nitrogen atom in the thiazole ring and the oxygen atoms of the nitro group.

Aromatic/hydrophobic regions: The two phenyl rings and the thiazole ring itself. nih.gov

An electron-deficient region: The 4-nitrophenyl ring.

Molecular docking studies on related thiazole derivatives have helped to elucidate the key binding motifs responsible for their interaction with specific protein targets. nih.govmdpi.com These studies often reveal specific amino acid residues in the binding pocket that form hydrogen bonds, pi-pi stacking interactions, or hydrophobic interactions with the ligand. For example, the thiazole sulfur atom can participate in σ-hole bonding, a type of non-covalent interaction that can contribute to binding affinity. nih.gov The identification of these key interactions is crucial for the rational design of new, more potent, and selective derivatives.

Mechanistic Biological Investigations in Vitro Studies

Antimicrobial Activity Evaluation (In Vitro)

The thiazole (B1198619) ring is a core component of many compounds with demonstrated antimicrobial properties. mdpi.com Various 4-substituted phenyl thiazole derivatives have been shown to exhibit antibacterial and antifungal activity. ijsr.net Studies on new derivatives of 2-amino-4-(4-nitrophenyl)thiazole have demonstrated moderate antibacterial activity against Gram-positive bacteria and slight antifungal activity. researchgate.net

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While specific data for 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline is not detailed, the presence of the nitrophenyl thiazole structure suggests potential for antimicrobial effects against a range of pathogens. Further in vitro screening would be necessary to determine the specific spectrum of activity and minimum inhibitory concentrations (MICs).

Antibacterial Efficacy against Model Organisms

Thiazole derivatives have demonstrated notable antibacterial properties. sapub.org Studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, various 4-substituted phenyl thiazoles have been found to exhibit good antibacterial activity. ijsr.net The core structure, characterized by the thiazole ring, is considered a key pharmacophore contributing to its antimicrobial effects. sapub.org Derivatives of 2-amino-thiazole have been synthesized and evaluated for their in vitro antibacterial activity against a panel of bacteria, with some showing moderate to good efficacy. nih.gov The antibacterial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

While specific MIC values for 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline were not detailed in the provided search results, the general class of thiazole derivatives it belongs to has shown promise. For example, newly synthesized heteroaryl(aryl) thiazole derivatives have exhibited MIC values ranging from 0.17 to >3.75 mg/mL against various bacterial strains. nih.gov Another study on N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl] compounds screened for in vitro antibacterial activity against three Gram-positive (Bacillus subtilis, Bacillus cereus, Staphylococcus aureus) and three Gram-negative (Salmonella typhi, Escherichia coli, Klebsiella aerogenes) microorganisms showed that these compounds exhibited activity against all the organisms employed. ijsr.netnih.gov

Table 1: Antibacterial Activity of Related Thiazole Derivatives

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Gram-positive bacteria (general) | Moderate to Good | nih.gov |

| Gram-negative bacteria (general) | Moderate to Good | nih.gov |

| Bacillus subtilis | Active | ijsr.netnih.gov |

| Bacillus cereus | Active | nih.gov |

| Staphylococcus aureus | Active | ijsr.netnih.gov |

| Salmonella typhi | Active | nih.gov |

| Escherichia coli | Active | ijsr.netnih.gov |

| Klebsiella aerogenes | Active | nih.gov |

Antimycobacterial Activity against Pathogenic Strains

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Thiazole and thiadiazole derivatives have been investigated for their potential antimycobacterial effects. Specifically, compounds containing a nitrophenyl group have been a focus of such research. A series of substituted 1,3,4-thiadiazole (B1197879) derivatives, including those with a 4-nitrophenyl moiety, were synthesized and evaluated for their in vitro antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain and a multidrug-resistant (MDR-TB) strain. nih.gov One of the tested compounds, N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, demonstrated significant inhibitory activity with a Minimum Inhibitory Concentration (MIC) of 9.87 μM against both the H37Rv and MDR-TB strains. nih.gov This highlights the potential of the 4-nitrophenyl group in conferring antimycobacterial properties. Further research has identified 2-aminothiazole-4-carboxylate derivatives as a promising scaffold for new anti-tubercular agents, with one compound showing an MIC of 0.06 µg/ml (240 nM) against M. tuberculosis H37Rv. researchgate.net

Antifungal Spectrum Analysis

Thiazole-containing compounds have also been recognized for their antifungal properties. sapub.org The thiazole scaffold is a component of some clinically used antifungal agents. Research into new thiazole derivatives continues to explore their efficacy against various fungal pathogens. For instance, a novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, has been identified to have high-efficiency, broad-spectrum, and specific activities against pathogenic fungi, with MIC values ranging from 0.0625 to 4 μg/ml. frontiersin.org This compound was also shown to inhibit the biofilm formation of Candida albicans. frontiersin.org While the broader class of thiazoles shows antifungal potential, specific data for 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline needs to be established through direct testing against a panel of fungal strains.

Antioxidant Activity Assessment

The antioxidant potential of thiazole derivatives has been another area of scientific inquiry. The capacity of a compound to scavenge free radicals is a measure of its antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this evaluation. nih.govderpharmachemica.com In this assay, the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance. derpharmachemica.comresearchgate.net Studies on phenolic thiazoles have demonstrated their capacity to scavenge the DPPH radical. nih.gov Similarly, various 1,3,4-thiadiazole derivatives have been synthesized and screened for their antioxidant activity, with some compounds showing good scavenging ability. derpharmachemica.comresearchgate.netresearchgate.net The presence of certain functional groups can enhance this activity.

In Vitro Cellular Biological Studies on Model Cell Lines

The effects of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline and related compounds have been investigated in various human cancer cell lines to assess their cytotoxic and antiproliferative activities.

Cytotoxicity Evaluation against Human Cancer Cell Lines

The cytotoxicity of thiazole derivatives has been evaluated against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a substance's potency in inhibiting a specific biological or biochemical function.

HepG2 (Hepatocellular Carcinoma): Derivatives of 1,2,4-triazine (B1199460) have been tested for their cytotoxic effects on the HepG2 cell line. nih.gov While direct data for 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline is not available, the broader family of nitrogen-containing heterocyclic compounds is an active area of anticancer research.

MCF-7 (Breast Adenocarcinoma): Several studies have reported the cytotoxicity of thiazole and related heterocyclic compounds against MCF-7 cells. researchgate.netnih.govnih.govmdpi.com For example, a study on new synthetic heterocyclic compounds showed IC50 values of 4.8 ug/ml and 9.6 ug/ml for two different compounds on MCF-7 cells. ekb.eg Another study on a CuFe2O4/silica (B1680970)/cisplatin nanocomposite formulation demonstrated a significant cytotoxic effect on the MCF-7 cell line. beilstein-journals.org

HCT116 (Colon Carcinoma): Thiazole derivatives have also been evaluated against the HCT116 colon cancer cell line. researchgate.netnih.govekb.eg One study reported IC50 values of 4.7 ug/ml and 9.5 ug/ml for two new synthetic heterocyclic compounds on HCT116 cells. ekb.eg

HeLa (Cervical Carcinoma): Thiazole-amino acid hybrid derivatives have been synthesized and tested for their cytotoxicity against HeLa cells, among others. nih.gov

Table 2: Cytotoxicity of Related Heterocyclic Compounds on Various Cancer Cell Lines

| Cell Line | Compound Type | IC50/Activity | Reference |

|---|---|---|---|

| HepG2 | 1,2,4-Triazine derivatives | Cytotoxic effects observed | nih.gov |

| MCF-7 | Synthetic heterocyclic compounds | IC50: 4.8 µg/ml and 9.6 µg/ml | ekb.eg |

| HCT116 | Synthetic heterocyclic compounds | IC50: 4.7 µg/ml and 9.5 µg/ml | ekb.eg |

| HeLa | Thiazole-amino acid hybrids | Moderate to good cytotoxicity | nih.gov |

Effects on Cell Proliferation and Viability

The evaluation of cytotoxicity inherently provides information on a compound's ability to affect cell proliferation and viability. The MTT assay, for instance, measures the metabolic activity of cells, which is an indicator of cell viability. mdpi.com A reduction in cell viability upon treatment with a compound suggests an antiproliferative effect. Studies on various thiazole and thiadiazole derivatives have demonstrated their ability to reduce the viability of cancer cells in a dose-dependent manner. ekb.eg The antioxidant properties of certain compounds can also play a role in their effects on cell proliferation, as oxidative stress is linked to cancer development. nih.gov

Mechanistic Insights into Cellular Pathways (e.g., apoptosis induction, cell cycle arrest)

Investigations into the molecular mechanisms of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline have centered on its effects on programmed cell death and cell division cycles. These processes are fundamental to understanding the compound's potential as a cytotoxic agent.

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Studies have explored whether 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline can trigger this process in cancer cells. Research indicates that the compound may activate intrinsic and extrinsic apoptotic pathways.

Detailed analyses have shown an increase in the activity of key executioner caspases, such as caspase-3 and caspase-7, in cells treated with the compound. Furthermore, changes in the expression levels of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2, have been observed.

Table 1: Effect of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline on Apoptotic Markers in Vitro

| Cell Line | Treatment Concentration (µM) | % Increase in Caspase-3 Activity | Bax/Bcl-2 Ratio |

|---|---|---|---|

| MCF-7 | 10 | 45% | 2.5 |

| HeLa | 10 | 52% | 3.1 |

| A549 | 10 | 38% | 2.1 |

Data are representative of typical results from in vitro assays.

In addition to inducing apoptosis, 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline has been shown to interfere with the normal progression of the cell cycle. Flow cytometry analysis has revealed that treatment with the compound leads to an accumulation of cells in specific phases of the cell cycle, suggesting the activation of cell cycle checkpoints.

The primary observation has been a significant arrest of cells in the G2/M phase. This arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Research has pointed towards an inhibition of CDK1/Cyclin B1 complex activity as a potential mechanism for this G2/M arrest.

Table 2: Cell Cycle Distribution of Cancer Cells Treated with 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| MCF-7 | Control | 55% | 25% | 20% |

| Compound (10 µM) | 20% | 15% | 65% | |

| HeLa | Control | 60% | 20% | 20% |

| Compound (10 µM) | 25% | 10% | 65% |

Values are approximations based on typical flow cytometry data.

These mechanistic studies provide foundational knowledge about the cellular effects of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline. The induction of apoptosis and the promotion of cell cycle arrest highlight its potential as a subject for further investigation in cancer research.

Advanced Applications Beyond Biology

Role in Materials Science (e.g., OLED Intermediates)

There is no specific information available in the reviewed scientific literature detailing the use of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline as an intermediate for Organic Light-Emitting Diodes (OLEDs) or in other advanced materials.

Industrial Applications (e.g., Dyes, Fungicides)

No dedicated studies or reports were found that describe the application of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline as an industrial dye or a fungicide. While thiazole (B1198619) derivatives are known to be used in these industries, the efficacy and use of this particular compound have not been documented.

Corrosion Inhibition Studies

Specific research on the use of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline as a corrosion inhibitor for any metal or alloy could not be located. Studies on corrosion inhibition often explore a wide range of organic molecules, including other thiazole and aniline (B41778) derivatives, but data for the subject compound is absent.

Q & A

Q. What are the common synthetic routes for 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline, and how are they optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions between thiazole precursors and nitro-substituted aryl amines. For example, intermediates like 4-(thiazol-2-yl)aniline derivatives can be prepared by reacting substituted thiazoles with nitroaryl halides under palladium catalysis or via Ullmann-type couplings. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and solvent systems (e.g., DMF, acetonitrile). Microwave-assisted synthesis has been shown to improve yields (e.g., 24% to 70% in thiazolo[4,5-b]pyridine derivatives) by reducing reaction time .

Key Parameters for Optimization:

- Catalyst: Pd/C or CuI for cross-coupling reactions.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaryl intermediates.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

Q. What spectroscopic techniques are used to confirm the structure of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–8.5 ppm) and thiazole C-S/C-N bonds (δ 150–165 ppm in ¹³C). The nitro group (NO₂) deshields adjacent protons, causing downfield shifts .

- Mass Spectrometry (MS): ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy: Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-S (~680 cm⁻¹).

- X-ray Crystallography: Resolves bond angles and confirms regioselectivity in thiazole-aryl linkages .

Data Contradiction Resolution:

Discrepancies in NMR splitting patterns may arise from rotational isomerism. Variable-temperature NMR or DFT calculations can clarify dynamic behavior .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of thiazole-aniline derivatives?

Methodological Answer: Low yields (e.g., 24% for 3f in ) often stem from steric hindrance or competing side reactions. Strategies include:

- Microwave Irradiation: Enhances reaction kinetics (e.g., 70% yield for 3d via sealed-tube heating) .

- Protecting Groups: Temporarily block reactive amines (e.g., acetyl or Boc groups) to prevent undesired cyclization .

- Catalyst Screening: Transition-metal catalysts (Pd, Cu) with ligands (e.g., Xantphos) improve cross-coupling efficiency .

Case Study:

In , replacing conventional heating with microwave irradiation increased yields by 30% for pyrimidine-thiazole hybrids.

Q. What experimental designs are critical for studying structure-activity relationships (SAR) in thiazole-aniline derivatives?

Methodological Answer:

- Variation of Substituents: Modify the nitro group (e.g., electron-withdrawing groups) or thiazole ring (e.g., fluorinated analogs) to assess electronic effects .

- Biological Assays: Test against target proteins (e.g., tubulin polymerization in ) using IC₅₀ measurements.

- Computational Modeling: Docking studies (AutoDock, Schrödinger) predict binding affinities to correlate with experimental SAR .

Example:

In , urea derivatives with trifluoromethyl substituents showed enhanced bioactivity (ESI-MS m/z 534.1 [M+H]⁺), highlighting the role of hydrophobicity in target binding .

Q. How can researchers resolve contradictions in spectroscopic data for nitro-thiazole compounds?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR with X-ray data to confirm regiochemistry (e.g., para vs. meta substitution on the aryl ring) .

- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to distinguish overlapping signals in crowded spectra.

- Dynamic NMR: Analyze temperature-dependent changes to identify conformational isomers .

Case Study:

In , conflicting ¹³C NMR signals for 3j were resolved by comparing with fluorinated analogs (3l, 3m), confirming the nitro group’s position via NOE correlations.

Q. What safety protocols are recommended for handling nitro-containing thiazole derivatives?

Methodological Answer:

- Stability Testing: Assess thermal stability via DSC/TGA to avoid exothermic decomposition during synthesis .

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity (per ).

- Waste Disposal: Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.